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Compound of Interest

Compound Name: 1-Bromo-1-propylcyclohexane

Cat. No.: B12915240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of 1-propylcyclohexyl compounds is critical in various

fields, including drug development and materials science, where precise molecular architecture

dictates function. This guide provides a comparative analysis of spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy

—for the definitive identification of the 1-propylcyclohexyl moiety. We present experimental

data and detailed protocols to differentiate 1-propylcyclohexane from its structural isomers and

other related cycloalkanes.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-propylcyclohexane and its

isomers. These values are essential for direct comparison and identification.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1-

Propylcyclohexa

ne

1.58 - 1.77 m 2H
Cyclohexyl-CH₂

(axial)

1.10 - 1.31 m 9H

Cyclohexyl-CH,

Cyclohexyl-CH₂

(equatorial),

Propyl-CH₂

0.86 - 0.87 t 3H Propyl-CH₃

Butylcyclohexan

e
1.64 - 1.74 m 5H

Cyclohexyl-CH₂

(axial),

Cyclohexyl-CH

1.13 - 1.33 m 10H

Cyclohexyl-CH₂

(equatorial),

Butyl-CH₂

0.87 - 0.88 t 3H Butyl-CH₃

Isopropylcyclohe

xane
1.60 - 1.77 m 5H

Cyclohexyl-CH₂

(axial),

Cyclohexyl-CH

0.94 - 1.39 m 7H

Cyclohexyl-CH₂

(equatorial),

Isopropyl-CH

0.85 d 6H Isopropyl-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm

1-Propylcyclohexane 37.8, 37.4, 33.6, 29.3, 26.9, 26.6, 23.1, 14.2

Butylcyclohexane 37.8, 37.3, 33.5, 29.2, 26.9, 26.5, 23.1, 14.1

Isopropylcyclohexane 44.9, 33.1, 27.2, 26.8, 20.2

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

1-Propylcyclohexane 126 83 (base peak), 82, 69, 55, 41

Butylcyclohexane 140 83 (base peak), 57, 55, 41

Isopropylcyclohexane 126 83 (base peak), 82, 69, 55, 43

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)

Compound
Key Absorption Bands
(cm⁻¹)

Assignment

1-Propylcyclohexane 2920-2930, 2850 C-H stretch (alkyl)

1450-1465 CH₂ bend

1375 CH₃ bend

Butylcyclohexane 2920-2930, 2850 C-H stretch (alkyl)

1450-1465 CH₂ bend

1378 CH₃ bend

Isopropylcyclohexane 2920-2930, 2865 C-H stretch (alkyl)

1450-1465 CH₂ bend

1380, 1365 CH₃ bend (isopropyl split)
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Dissolve approximately 10-20 mg of the liquid alkylcyclohexane sample in approximately

0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer.

Parameters:

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer.

Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0-220 ppm.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Prepare a dilute solution of the alkylcyclohexane sample (approximately 1 mg/mL) in a

volatile solvent such as hexane or dichloromethane.

Instrumentation and Conditions:

Gas Chromatograph:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is suitable for separating these isomers.[1]

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate

of 10 °C/min, and hold for 5 minutes.[2]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-350.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.mtoz-biolabs.com/how-to-detect-cyclohexane-and-benzene-using-gc-ms-why-cant-their-peaks-be-separated.html
https://www.mdpi.com/2673-964X/5/4/49
https://www.mdpi.com/2673-964X/5/4/49
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12915240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a single drop of the neat liquid alkylcyclohexane sample directly onto the center of

the ATR crystal.

Data Acquisition:

Instrument: FTIR spectrometer equipped with an ATR accessory.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be

collected before analyzing the sample.

Mandatory Visualization
The following diagrams illustrate the general workflow for the spectroscopic confirmation of 1-

propylcyclohexyl compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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